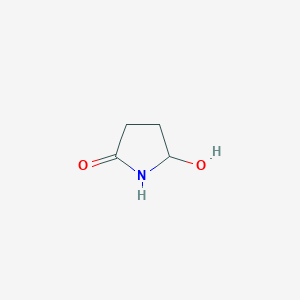

5-Hydroxypyrrolidin-2-one

Overview

Description

5-Hydroxypyrrolidin-2-one is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. It has been isolated from natural sources such as the young fronds of Pteridium aquilinum, indicating its presence in nature and potential biological relevance .

Synthesis Analysis

Several methods have been developed for the synthesis of 5-hydroxypyrrolidin-2-one derivatives. One approach involves the sequential halolactamization-hydroxylation reaction of 4-monosubstituted 2,3-allenamides with copper halides, yielding 4-halo-5-hydroxypyrrol-2(5H)-ones . Another method describes the synthesis of 5-hydroxy-1-aminopyrroline-3-carboxylic acid derivatives from 1,2-diaza-1,3-butadienes and aldehydes through domino reactions . Additionally, the synthesis of related compounds such as (2S,5S)-bishydroxymethyl-(3R,4R)-bishydroxypyrrolidine from D-mannitol has been reported, showcasing the versatility of synthetic approaches to this class of compounds .

Molecular Structure Analysis

The molecular structure of 5-hydroxypyrrolidin-2-one derivatives has been characterized through various spectroscopic techniques and chemical transformations. For instance, the structure of (-)-(5S)-2-imino-1-methylpyrrolidine-5-carboxylic acid, a related compound, was confirmed by total synthesis and comparison of NMR spectral data . The stereochemistry of these molecules is often a key focus, as it can significantly influence their biological activity and synthetic utility.

Chemical Reactions Analysis

5-Hydroxypyrrolidin-2-one and its derivatives participate in a variety of chemical reactions. For example, the oxidation of 2-silyloxypyrroles with dimethyldioxirane leads to the efficient synthesis of 5-hydroxy-3-pyrrolin-2-ones . The regio- and stereoselective synthesis of polysubstituted 5-hydroxypyrrolidin-2-ones from 3-alkoxysuccinimides has also been described, highlighting the importance of controlling reaction conditions to achieve desired selectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-hydroxypyrrolidin-2-one derivatives are influenced by their functional groups and molecular structure. For instance, the presence of hydroxyl groups can affect their solubility and reactivity. The 2,2,5,5-tetramethylpyrrolidin-3-one-1-sulfinyl group has been investigated for its protective properties in the synthesis of oligonucleotides, demonstrating the compound's utility in biochemical applications . The isolation of 5-hydroxypyrrolidin-2-one from natural sources also suggests that it may have specific physical properties that facilitate its role in biological systems .

Scientific Research Applications

1. Biological Activity and Organic Synthesis

5-Hydroxypyrrolidin-2-one is significant in the realm of biological activity and organic synthesis. It forms a part of the structure of several biologically active compounds. These include inhibitors of HIV-1 integrase, tyrosine kinase, and telomerase. It is also a component in antagonists of 5-hydroxytryptamine receptors, endoteline receptors, and preparations inducing apoptosis of blast cells. Moreover, its utility extends to being an intermediate in organic synthesis, as highlighted in the synthesis of 3-amino-8-hydroxy-2-methyl-1,6-dioxo-2,7-diazaspiro[4.4]non-3-ene-4-carbonitriles (Fedoseev et al., 2015).

2. Isolation from Natural Sources

The compound has been isolated from natural sources like the young fronds of the bracken fern Pteridium aquilinum. This discovery adds to the understanding of the natural occurrence and potential applications of 5-Hydroxypyrrolidin-2-one (Chen et al., 2008).

3. Pharmacological Properties

In the context of pharmacology, 5-Hydroxypyrrolidin-2-one demonstrates various activities. In the case of Hyptis verticillata, it contributed to the antibacterial effects and exhibited significant anti-inflammatory, antibacterial, antisecretory, and cytotoxic properties (Kuhnt et al., 1995).

4. Synthesis of Fungal Metabolites

It is also crucial in the synthesis of fungal metabolites. A stereoselective synthesis process involving 5-Hydroxypyrrolidin-2-one leads to the synthesis of substances like (+)-preussin and its analogues (Draper & Britton, 2010).

5. Enzyme-Catalysed Asymmetric Synthesis

There is also an enzyme-catalysed asymmetric synthesis process involving this compound, demonstrating the integration of biochemical methods in its manipulation (Humphrey et al., 2000).

6. Interaction with Other Chemical Compounds

Interactions of 5-Hydroxypyrrolidin-2-one with other chemicals have been studied, such as its complex formation with pyrimidine-2,4-dione isolated from Jatropha curcas (Staubmann et al., 1999).

Future Directions

The five-membered pyrrolidine ring, which includes 5-Hydroxypyrrolidin-2-one, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp ³ -hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name |

5-hydroxypyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c6-3-1-2-4(7)5-3/h3,6H,1-2H2,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGWUCXEMSSZJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxypyrrolidin-2-one | |

CAS RN |

62312-55-4 | |

| Record name | 5-Hydroxy-2-pyrrolidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062312554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

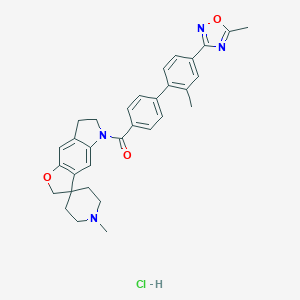

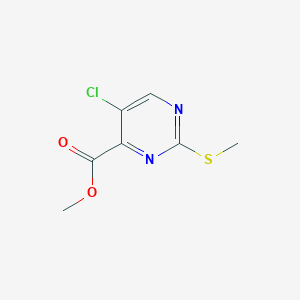

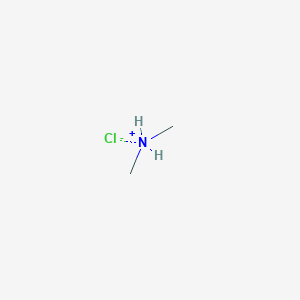

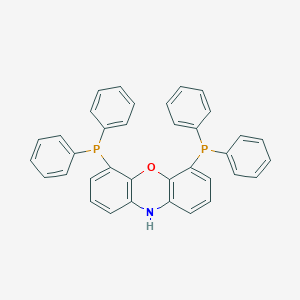

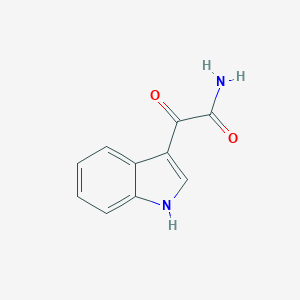

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,12S,14S)-14-Chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene](/img/structure/B122221.png)

![[21,22,24-Triacetyloxy-20-(acetyloxymethyl)-19-[(E)-but-2-enoyl]oxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B122223.png)

![6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one](/img/structure/B122224.png)